1-(Vinyloxy)adamantane
Description
Contextualization within Adamantane (B196018) Derivatives Chemistry
Adamantane, with its diamondoid structure composed of three fused cyclohexane (B81311) rings, is a cornerstone in polyhedral organic chemistry. wikipedia.org Its rigid and stress-free molecular framework provides exceptional thermal stability and a well-defined three-dimensional structure. wikipedia.org When functional groups are added to the adamantane core, they create a class of compounds known as adamantane derivatives, which have found applications as polymeric materials and thermally stable lubricants. wikipedia.org
The adamantyl group is known for its bulkiness and high lipophilicity. researchgate.netontosight.ai Incorporating this group into polymers can significantly increase their glass transition temperature (Tg) and thermal stability. rsc.orgresearchgate.net The introduction of a vinyloxy group at the 1-position of the adamantane cage, creating 1-(Vinyloxy)adamantane, combines the robust nature of the adamantane moiety with the reactive potential of a vinyl ether. This strategic functionalization makes this compound a monomer of interest for creating polymers with unique characteristics.
Significance of Vinyloxy Functionality in Advanced Organic Synthesis
The vinyloxy group (CH₂=CH-O-) is a highly versatile functional group in organic synthesis. ontosight.ai Vinyl ethers, such as this compound, are particularly important monomers in cationic polymerization. wikipedia.org The oxygen atom in the vinyloxy group can stabilize an adjacent carbocation through resonance, making the double bond susceptible to electrophilic attack and facilitating controlled polymer chain growth. wikipedia.orgnih.gov This reactivity allows for the synthesis of well-defined polymers with specific molecular weights and narrow dispersity. acs.org
Furthermore, the vinyloxy group can participate in a variety of other chemical transformations, including addition reactions and hydrolysis, making it a useful building block for more complex molecules. ontosight.ai The ability of the vinyl ether functionality to undergo polymerization is a key driver of research into molecules like this compound, as it opens pathways to new materials.
Overview of Key Research Paradigms for this compound
Current research on this compound primarily focuses on its application in polymer science, particularly in the development of advanced photoresist materials for microlithography. Photoresists are light-sensitive materials used to create the intricate patterns on microchips. Adamantane derivatives are already a dominant platform for 193 nm photoresists due to their high etch resistance. spie.org
The incorporation of the bulky adamantane group from this compound into a polymer backbone is expected to enhance the material's resistance to the etching processes used in semiconductor manufacturing. spie.org The vinyloxy group provides the necessary polymerizable handle to create the high-molecular-weight polymers required for these applications. mdpi.com Research in this area investigates the cationic polymerization of this compound and its copolymerization with other monomers to fine-tune the properties of the resulting photoresist polymers, such as their solubility, adhesion, and imaging performance. wipo.int
Structure
3D Structure
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-ethenoxyadamantane |
InChI |
InChI=1S/C12H18O/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2 |
InChI Key |
MFKVIGSGQLMCIG-UHFFFAOYSA-N |
Canonical SMILES |
C=COC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Investigations of 1 Vinyloxy Adamantane
Reaction Pathways of the Vinyloxy Group
The vinyloxy group is the primary site of reactivity in 1-(vinyloxy)adamantane, undergoing a variety of reactions typical of electron-rich alkenes and vinyl ethers.
Addition Reactions to the Alkene Moiety
The double bond in the vinyloxy group of this compound is susceptible to electrophilic addition reactions. The oxygen atom of the ether linkage is electron-donating through resonance, which increases the electron density of the double bond and makes it more nucleophilic than a simple alkene. This enhanced nucleophilicity directs the regioselectivity of the addition.
In the case of hydrohalogenation, the reaction is expected to follow Markovnikov's rule. The initial step involves the protonation of the β-carbon of the vinyl group, which is the more nucleophilic carbon due to the resonance effect of the adjacent oxygen. This leads to the formation of a secondary carbocation that is stabilized by the resonance of the oxygen atom. The subsequent attack of the halide ion on this carbocation results in the formation of a 1-halo-1-(1-adamantyloxy)ethane.
The general mechanism for the electrophilic addition of a hydrogen halide (HX) is as follows:
Protonation of the β-carbon: The π electrons of the double bond attack the electrophilic hydrogen of HX, forming a new C-H bond at the terminal carbon. This results in the formation of an oxocarbenium ion intermediate, which is a resonance-stabilized carbocation.
Nucleophilic attack by the halide: The halide ion (X⁻) then acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming the final α-halo ether product.
Due to the steric hindrance imposed by the bulky adamantyl group, the approach of the electrophile and the subsequent nucleophile may be somewhat impeded, but the fundamental reactivity of the vinyloxy group is expected to be maintained.
Cleavage and Hydrolysis Reactions (General Chemical Mechanisms)
Vinyl ethers, including this compound, are known to undergo hydrolysis under acidic conditions to yield an aldehyde and an alcohol. The mechanism of this reaction is well-established and involves the rate-determining protonation of the β-carbon of the vinyl group.
The steps for the acid-catalyzed hydrolysis are:
Protonation: The reaction is initiated by the protonation of the β-carbon of the double bond by a hydronium ion (H₃O⁺). This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate.
Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the carbocation, forming a protonated hemiacetal.
Deprotonation: The protonated hemiacetal is then deprotonated by a water molecule to give a neutral hemiacetal.
Decomposition: The hemiacetal is unstable and readily decomposes in the presence of acid to yield adamantan-1-ol and acetaldehyde (B116499).
The rate of hydrolysis of vinyl ethers is influenced by the nature of the alkyl group attached to the oxygen. Generally, electron-donating groups that can stabilize the intermediate carbocation will increase the rate of hydrolysis. The adamantyl group, being a bulky alkyl group, is expected to have a modest electron-donating inductive effect.
| Alkyl Group (R) in ROCH=CH₂ | Relative Rate of Hydrolysis |
|---|---|
| Methyl | 1 |
| Ethyl | 3.5 |
| Isopropyl | 18 |
| tert-Butyl | 130 |
Radical-Mediated Transformations
The vinyloxy group of this compound can also participate in radical reactions, leading to a variety of functionalized products.
Generation and Behavior of Vinyl Radicals
Vinyl radicals can be generated from vinyl ethers through various methods, including the addition of a radical species to the double bond. The resulting radical is a σ-radical, with the unpaired electron residing in an sp² hybridized orbital. The stability of this radical is influenced by the substituents on the double bond.
In the context of this compound, a radical addition to the β-carbon would generate an α-oxy-substituted radical. This radical is stabilized by the adjacent oxygen atom.
Role in Intermolecular and Intramolecular Functionalization
Once generated, the vinyl radical intermediate can participate in both intermolecular and intramolecular reactions.
Intermolecular Functionalization: The radical can react with other molecules in the reaction mixture. For example, in the presence of a suitable hydrogen donor, the radical can be quenched to form a saturated ether. Alternatively, it can add to another alkene, propagating a radical chain reaction, which is the basis for radical polymerization. The radical homopolymerization of vinyl ethers can be initiated by thermal means, often in the presence of mediators to control the process and suppress side reactions.
Intramolecular Functionalization: If there is a suitable functional group within the adamantyl moiety or a tethered group, the vinyl radical can undergo intramolecular cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical. While the rigid adamantane (B196018) cage itself is unreactive towards the vinyl radical, derivatives of this compound with appropriate side chains could undergo such cyclizations.
Cationic Rearrangement Processes
The formation of carbocationic intermediates during reactions of this compound can lead to interesting rearrangement processes, particularly involving the adamantyl framework.
The protonation of the vinyloxy group, as seen in electrophilic additions and hydrolysis, generates a carbocation alpha to the ether oxygen. While this carbocation is stabilized by the oxygen, the adjacent adamantyl group can also participate in rearrangements if a more stable carbocation can be formed.
A key rearrangement pathway for adamantyl systems is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or hydride group. The 1-adamantyl cation is a tertiary carbocation and is relatively stable. However, under certain conditions, it can rearrange to the 2-adamantyl cation, which is a secondary carbocation but can be more stable in some circumstances due to relief of strain or solvation effects. In the gas phase, the 1-adamantyl cation is more stable than the 2-adamantyl cation.
In the context of reactions involving this compound, if a carbocation were to form at the bridgehead carbon of the adamantyl group (for instance, through the loss of the vinyloxy group as a leaving group under strongly acidic conditions), this could potentially trigger a series of Wagner-Meerwein shifts. However, the formation of a carbocation on the vinyl ether moiety is more likely.
Another possibility is cationic polymerization. The carbocation intermediate formed by the addition of an initiator to the vinyl group can initiate a chain reaction with other this compound molecules, leading to the formation of a polymer with pendant adamantyl groups.
| Cation | Type | Relative Gas-Phase Stability (kcal/mol) |
|---|---|---|
| 1-Adamantyl Cation | Tertiary | 0 (Reference) |
| 2-Adamantyl Cation | Secondary | +8.5 |
Studies on the 1-Adamantyl-Vinyl Cation
The 1-adamantyl-vinyl cation is a significant reactive intermediate whose study provides insight into the reaction mechanisms of adamantane-containing compounds, including this compound. Vinyl cations, carbocations with the positive charge on a double-bonded carbon, are typically high-energy intermediates. wikipedia.org However, the bulky and electron-donating nature of the tertiary adamantyl group offers a degree of stabilization.
Research has shown that 1-(1-adamantyl)vinyl cations can be generated in strong acids like sulfuric acid through two primary pathways: the protonation of 1-adamantylacetylenes or the addition of 1-adamantyl carbonium ions to acetylene (B1199291). rsc.org While not directly studied for this compound, the acid-catalyzed hydrolysis of vinyl ethers is well-established to proceed via rate-determining protonation of the vinyl group's β-carbon. This mechanism forms an α-oxycarbocation intermediate. In the case of this compound, this protonation step would lead to the formation of a secondary carbocation stabilized by the adjacent oxygen atom, which is electronically related to the 1-adamantyl-vinyl cation.
Once formed, these adamantyl-vinyl cation intermediates are highly reactive and undergo further transformations. Experimental studies have demonstrated that they can be converted into a mixture of 1-adamantyl methyl ketone and homoadamantan-4-one. rsc.org This transformation involves hydration of the cation and subsequent rearrangement of the rigid adamantane cage structure. More recent advancements in physical organic chemistry have explored generating vinyl cations under various conditions, including silylium–weakly coordinating anion catalysis and even under basic conditions, to study their subsequent reactions, such as intermolecular C-H insertion. nih.govnih.gov These modern methods open up new avenues for understanding the potential reactivity of intermediates like the 1-adamantyl-vinyl cation.
| Precursor | Method of Cation Generation | Observed Products | Reference |
|---|---|---|---|
| 1-Adamantylacetylene | Protonation in H₂SO₄ | 1-Adamantyl methyl ketone, Homoadamantan-4-one | rsc.org |
| 1-Adamantyl Cation + Acetylene | Addition in H₂SO₄ | 1-Adamantyl methyl ketone, Homoadamantan-4-one | rsc.org |
Cycloaddition Chemistry (e.g., Diels-Alder reactions with adamantane-bearing heterodienes)
The vinyl group in this compound can participate in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. In this context, the electronic nature of the vinyloxy group is paramount. The oxygen atom acts as an electron-donating group through resonance, making the double bond of this compound electron-rich. This classifies it as an electron-rich dienophile.
According to the principles of Frontier Molecular Orbital (FMO) theory, the rate of a Diels-Alder reaction is enhanced by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (in a normal-electron-demand Diels-Alder). masterorganicchemistry.com Therefore, this compound is expected to react most efficiently with electron-poor dienes, which possess low-lying LUMOs.
Conversely, this compound is a prime candidate for inverse-electron-demand hetero-Diels-Alder reactions. nih.gov In this variant, an electron-rich dienophile reacts with an electron-poor heterodiene (a diene containing one or more heteroatoms, such as 1-oxa-1,3-butadienes). The reactivity is governed by the interaction between the HOMO of the dienophile and the LUMO of the heterodiene. The bulky adamantyl group may introduce steric hindrance, but it also enhances the stability of any potential cationic intermediates, which can be a factor in stepwise cycloaddition pathways.
While specific examples of Diels-Alder reactions involving this compound with adamantane-bearing heterodienes are not extensively documented in the literature, the reactivity of related adamantane structures has been demonstrated. For instance, adamantanethione, an adamantane derivative containing a C=S double bond, undergoes thermal [4+2] cycloaddition with α,β-unsaturated carbonyl compounds, showcasing the capability of the adamantane framework to participate in such transformations. rsc.org
| Reaction Type | Role of this compound | Required Co-reactant | Governing Orbital Interaction |
|---|---|---|---|
| Normal-Electron-Demand Diels-Alder | Electron-Rich Dienophile | Electron-Poor Diene (e.g., containing -CN, -C(O)R groups) | HOMO(Dienophile) - LUMO(Diene) |
| Inverse-Electron-Demand Hetero-Diels-Alder | Electron-Rich Dienophile | Electron-Poor Heterodiene (e.g., α,β-unsaturated ketones, nitriles) | HOMO(Dienophile) - LUMO(Diene) |
Dicarbofunctionalization of Electron-Rich Alkenes (e.g., Phenyl Vinyl Ether as a model)
Dicarbofunctionalization, the simultaneous addition of two new carbon-based groups across a double bond, is a powerful strategy for rapidly increasing molecular complexity. rsc.org Electron-rich alkenes, such as vinyl ethers, are excellent substrates for these transformations. Phenyl vinyl ether has been used as a model compound to develop and optimize such reactions, providing a clear blueprint for the potential reactivity of this compound.
A notable example is an iron-catalyzed, three-component dicarbofunctionalization reaction. nsf.govnih.govrsc.org In this process, an electron-rich alkene like phenyl vinyl ether serves as a linchpin to couple an alkyl or (fluoro)alkyl halide with a Grignard reagent. The proposed mechanism involves the Giese-type addition of an alkyl radical (generated from the alkyl halide) to the vinyl ether, forming a more stable α-oxy radical intermediate, which then undergoes cross-coupling. nsf.govnih.gov
Studies using phenyl vinyl ether established optimized conditions for this transformation, demonstrating its effectiveness with a range of aryl Grignard reagents and alkyl halides. nsf.govnih.gov Given that the 1-adamantyloxy group is, like the phenoxy group, strongly electron-donating, this compound is expected to be a highly competent substrate for this type of reaction. The adamantyl group's steric bulk is a factor to consider, but its electronic properties should promote the initial radical addition step, potentially making it an even more reactive substrate than the phenyl vinyl ether model. This methodology offers a direct route to complex, functionalized adamantane derivatives from simple precursors.
| Component | Example Reagent/Condition | Role in Reaction | Reference |
|---|---|---|---|
| Alkene | Phenyl Vinyl Ether | Electron-Rich Linchpin | nsf.govnih.gov |
| Catalyst | Fe(acac)₃ | Radical Initiator / Cross-Coupling Catalyst | nsf.govnih.gov |
| C-Nucleophile | Aryl Grignard Reagents (e.g., 3-MeOPhMgBr) | Source of Aryl Group | nih.gov |
| C-Electrophile | Alkyl Halides (e.g., t-BuI) | Source of Alkyl Radical | nih.gov |
| Ligand | 1,10-Phenanthroline (B135089) | Stabilizes Iron Catalyst | nsf.gov |
| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction Medium | nsf.gov |
Polymer Science and Engineering of 1 Vinyloxy Adamantane Based Systems
Monomer Synthesis for Adamantane-Containing Vinyl Polymers
The synthesis of vinyl polymers containing adamantane (B196018) moieties begins with the preparation of the corresponding monomers. A common precursor for many of these monomers is an adamantane derivative containing a reactive functional group, such as a hydroxyl group. For instance, adamantane-containing methacrylates can be synthesized by the esterification of adamantane alcohols with acryloyl chloride. researchgate.net Similarly, the synthesis of 1-(vinyloxy)adamantane can be achieved through several methods, often starting from 1-adamantanol (B105290). One potential route involves the reaction of 1-adamantanol with acetylene (B1199291) under basic conditions, a classic method for the synthesis of vinyl ethers. Another approach is the palladium-catalyzed vinylation of 1-adamantanol. The synthesis of adamantane itself has evolved from a low-yield multi-step process to more efficient methods, such as the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane a readily available starting material. nih.gov
Controlled Polymerization Techniques
The ability to control the polymerization process is crucial for tailoring the properties of the final polymeric material. For adamantane-containing vinyl monomers, several controlled polymerization techniques have been successfully employed to produce polymers with predictable molecular weights and narrow molecular weight distributions.
Living Anionic Polymerization of Adamantyl-Containing Monomers
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures. advancedsciencenews.com This method has been successfully applied to a variety of vinyl monomers bearing adamantyl pendant groups, including styrenes and (meth)acrylates, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn ≈ 1.1). researchgate.net For example, the anionic polymerization of 4-(1-adamantyl)styrene using sec-butyllithium (B1581126) as an initiator in tetrahydrofuran (B95107) (THF) at -78°C proceeds quantitatively to afford polymers with controlled molecular weights and narrow polydispersity indices (Mw/Mn = 1.03–1.13). acs.org The resulting poly(4-(1-adamantyl)styrene) exhibits a remarkably high glass transition temperature (Tg) of 234°C. acs.org While direct studies on the living anionic polymerization of this compound are less common due to the high reactivity of the vinyl ether group towards anionic initiators, the success with other adamantyl-containing vinyl monomers suggests the potential for this technique under carefully controlled conditions.
Controlled Radical Polymerization (e.g., RAFT for vinyl ketones)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a versatile method for polymerizing a wide range of monomers under less stringent conditions than living anionic polymerization. digitellinc.com RAFT polymerization has been particularly successful for vinyl ketones, including adamantyl vinyl ketone. nih.govresearchgate.net The RAFT polymerization of adamantyl vinyl ketone can proceed without an added initiator and allows for the synthesis of both random and block copolymers with monomers like methyl methacrylate (B99206). nih.gov This control over the polymerization process enables the creation of well-defined photodegradable poly(vinyl ketone)s with predictable molecular weights and low polydispersities (PDI = 1.16–1.21). acs.org The living characteristics of the RAFT process for vinyl ketones are confirmed by the linear evolution of molecular weight with monomer conversion and the ability to perform chain extensions to create block copolymers. researchgate.netacs.org
| Polymerization Method | Monomer | Initiator/Agent | PDI (Mw/Mn) | Key Feature |
| Living Anionic Polymerization | 4-(1-Adamantyl)styrene | sec-Butyllithium | 1.03–1.13 | High Tg (234°C) acs.org |
| RAFT Polymerization | Adamantyl Vinyl Ketone | RAFT agent | 1.16–1.21 | Photodegradable polymers acs.org |
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is the most suitable method for the polymerization of vinyl ethers due to the electron-rich nature of the double bond. acs.org Living cationic polymerization of 2-adamantyl vinyl ether has been achieved, producing polymers with controlled molecular weights and narrow distributions. acs.org This suggests that this compound would also be amenable to living cationic polymerization. Initiating systems for living cationic polymerization of vinyl ethers often involve a combination of a weak Lewis acid and a proton source. For instance, the polymerization of 2-adamantyl vinyl ether can be initiated with systems like isobutyl vinyl ether-acetic acid adduct/ethylaluminum sesquichloride. u-fukui.ac.jp The resulting poly(2-adamantyl vinyl ether) exhibits a high glass transition temperature (178°C) and excellent thermal stability. researchgate.net The control afforded by living cationic polymerization allows for the synthesis of well-defined homopolymers and block copolymers. nih.gov
Copolymerization Architectures
Copolymerization is a valuable strategy for fine-tuning the properties of polymers by combining the characteristics of two or more different monomers.
Block Copolymers
The synthesis of block copolymers incorporating this compound (AdOVE) is primarily achieved through living cationic polymerization. This technique allows for the sequential addition of different monomers to a growing polymer chain, resulting in well-defined block structures with controlled molecular weights and low polydispersity. The bulky adamantyl group of AdOVE imparts unique properties, such as high thermal stability and rigidity, to the resulting block copolymers.
Living cationic polymerization of vinyl ethers, including AdOVE, can be initiated by various systems, a common example being a protonic acid/Lewis acid combination. wikipedia.org After the polymerization of the first monomer (either AdOVE or a comonomer) reaches completion, the second monomer is introduced to the living polymer chains to form the second block. This process can be used to create a variety of block copolymer architectures, including diblock (A-B) and triblock (A-B-A or A-B-C) copolymers.
While specific research detailing a wide array of block copolymers based on this compound is not extensively documented in publicly available literature, the principles of living cationic polymerization allow for the prediction of their synthesis and properties. By combining the rigid, high-glass-transition-temperature (Tg) poly(this compound) (PAdOVE) block with a soft, flexible block from another vinyl ether, materials with tailored thermal and mechanical properties can be achieved. For instance, a block copolymer with a soft poly(isobutyl vinyl ether) (PIBVE) block would exhibit both a high-Tg domain from the PAdOVE segment and a low-Tg domain from the PIBVE segment.
The characteristics of these block copolymers are heavily influenced by the nature of the constituent blocks. The inclusion of the PAdOVE segment is expected to enhance the thermal stability and mechanical strength of the material. The specific properties can be fine-tuned by adjusting the block lengths and the chemical nature of the comonomer. Potential comonomers for creating block copolymers with AdOVE include other vinyl ethers that are capable of undergoing living cationic polymerization, such as isobutyl vinyl ether or ethyl vinyl ether. rsc.org
Below is an interactive data table summarizing the hypothetical properties of block copolymers based on this compound with a common flexible vinyl ether, isobutyl vinyl ether (IBVE). The data is projected based on the known properties of the respective homopolymers and the principles of block copolymer behavior.
| Copolymer | PAdOVE Block Content (mol%) | Tg of PAdOVE Block (°C) | Tg of PIBVE Block (°C) | Expected Morphology | Potential Applications |
| PAdOVE-b-PIBVE | 30 | ~140 | ~-19 | Microphase-separated | Thermoplastic elastomers |
| PAdOVE-b-PIBVE | 50 | ~140 | ~-19 | Microphase-separated | Toughened plastics |
| PAdOVE-b-PIBVE | 70 | ~140 | ~-19 | Microphase-separated | High-performance coatings |
Note: The glass transition temperatures (Tg) are approximate values for the homopolymer blocks. In a block copolymer, the exact values may shift slightly due to block mixing at the interface.
Post-Polymerization Modification and Functionalization of Adamantyl-Containing Polymers
Post-polymerization modification is a versatile strategy to introduce new functional groups onto a pre-existing polymer chain, allowing for the synthesis of functional materials that may be difficult to obtain through direct polymerization of functional monomers. chemrxiv.org For polymers containing adamantyl groups, such as poly(this compound), modification can theoretically be targeted at either the polymer backbone or the pendant adamantyl cage.
While specific literature on the post-polymerization modification of poly(this compound) is scarce, the chemical reactivity of its constituent parts—the poly(vinyl ether) backbone and the adamantane moiety—suggests several potential modification pathways.
Modification of the Poly(vinyl ether) Backbone:
The poly(vinyl ether) backbone is generally stable. However, under certain conditions, the ether linkages could be targeted. For example, controlled degradation could be induced under strong acidic conditions, though this is often undesirable. More subtle modifications might involve reactions at the chain ends, which can be controlled during a living polymerization process.
Functionalization of the Adamantyl Cage:
The adamantane cage itself is a more likely target for functionalization due to its well-established reactivity, particularly at the tertiary bridgehead positions. Although the 1-position is occupied by the vinyloxy group, the other three tertiary positions (3, 5, and 7) are available for substitution reactions.
Common reactions for functionalizing the adamantane cage include:
Bromination: The tertiary C-H bonds of the adamantane cage can be selectively brominated using reagents like bromine. This introduces a reactive handle for further nucleophilic substitution reactions.
Hydroxylation: Oxidation of the tertiary C-H bonds can lead to the introduction of hydroxyl groups, which can then be used for esterification, etherification, or conversion to other functional groups.
These modifications, if successfully applied to the adamantyl groups on the polymer, could introduce a range of functionalities, such as:
Polar groups (-OH, -COOH): To alter the solubility and surface properties of the polymer.
Reactive sites (-Br, -N3): To allow for subsequent "click" chemistry or grafting of other polymer chains. nih.gov
Biologically active molecules: For applications in drug delivery or biomaterials. nih.gov
For example, a hypothetical two-step modification could involve the bromination of the pendant adamantyl groups on PAdOVE, followed by a substitution reaction to introduce a desired functional group, 'X'.
It is important to note that performing these reactions on a polymer presents challenges compared to small molecules. Steric hindrance from the polymer backbone can reduce reaction efficiency, and harsh reaction conditions can lead to chain scission or cross-linking. Therefore, reaction conditions would need to be carefully optimized to achieve the desired functionalization while preserving the polymer's structural integrity.
The introduction of functional groups via post-polymerization modification could significantly broaden the applications of adamantyl-containing polymers, enabling their use in fields such as nanotechnology, biomedicine, and advanced materials.
Applications in Advanced Functional Materials Via 1 Vinyloxy Adamantane Derivatives
Polymeric Materials with Tuned Mechanical and Thermal Performance
The adamantyl group, a diamondoid hydrocarbon, imparts significant improvements in the physical properties of polymers. usm.edu Its three-dimensional and rigid structure restricts the mobility of polymer chains, leading to notable enhancements in thermal stability and mechanical strength. usm.eduelsevierpure.com
A key attribute of polymers containing 1-(vinyloxy)adamantane is their significantly elevated glass transition temperature (Tg). usm.edu The Tg is a critical parameter that defines the upper-temperature limit for the practical application of amorphous polymers. The incorporation of the adamantane (B196018) moiety as a pendent group substantially hinders the rotational motion of the polymer backbone, thus requiring more thermal energy for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state. elsevierpure.comresearchgate.net
For instance, polymers derived from adamantyl methacrylates have demonstrated remarkably high Tg values. Poly(1-adamantyl methacrylate) exhibits a Tg that can range from 183°C to 253°C, depending on the specific monomer structure and polymerization conditions. acs.orgresearchgate.net Copolymers incorporating adamantane-containing monomers also show a significant increase in Tg compared to their unsubstituted counterparts. acs.org For example, the hydrogenation of poly(2-(1-adamantyl)-1,3-butadiene) results in a material with a Tg of 125°C. researchgate.net Research has shown that even the linkage and position of the adamantane unit can play a crucial role in determining the final Tg of the polymer. researchgate.net
Table 1: Glass Transition Temperatures (Tg) of Adamantane-Containing Polymers
| Polymer | Tg (°C) | Reference |
|---|---|---|
| Poly(1-adamantylmethyl methacrylate) | 201 | acs.org |
| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 | acs.org |
| Poly(ethylene-alt-1-vinyladamantane) | 125 | researchgate.net |
| Cyclized poly(1-phenyl-1,3-butadiene) | 304 | nih.gov |
| Cyclized poly(2-phenyl-1,3-butadiene) | 325 | nih.gov |
In some systems, adamantane's unique structure is utilized in host-guest interactions to create physically crosslinked networks. nih.gov For example, xerogels based on the host-guest interaction between β-cyclodextrin and adamantane have exhibited extraordinary tensile strength. nih.gov These non-covalent crosslinks can dissipate energy through bond dissociation under mechanical stress, which dramatically enhances the toughness and fracture stress of the material. nih.gov Adamantane-based plasma polymers have also been used as a capping layer to achieve unprecedented crystal strains of 2.8% in two-dimensional materials, showcasing their ability to transfer stress effectively. researchgate.net
Optical and Optoelectronic Materials
The unique structural and electronic properties of adamantane and its derivatives have led to their exploration in the field of optical and optoelectronic materials.
Adamantane-based clusters, particularly those with organic substituents, are known to exhibit strong non-linear optical (NLO) responses. acs.org These materials can efficiently convert infrared radiation into white light or exhibit pronounced second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. acs.orgresearchgate.net
First-principles calculations have shown that the NLO properties in these clusters originate from electronic transitions localized at the organic substituents. acs.orgacs.org The adamantane core itself does not directly participate in the generation process but strongly influences the intensity of the NLO response. acs.orgnih.gov The intensity of the SHG signal has been found to increase with the atomic number of the tetrel atom (C, Si, Ge, Sn) used to connect the organic substituents to the adamantane cage. acs.org This tunability allows for the design of new compounds with tailored optical properties for various applications. acs.orgnih.gov
The rigid, tetrahedral geometry of adamantane makes it an excellent building block, or "tecton," for the construction of well-defined nanoscale frameworks and coordination polymers. rsc.org By functionalizing the bridgehead positions of the adamantane cage with chromophoric units or ligands, it is possible to create highly organized, three-dimensional structures.
For example, rigid tetrahedral organic linkers derived from adamantane have been used to construct 3-D, interpenetrated frameworks with specific topologies. rsc.org These frameworks can incorporate metal ions and exhibit interesting properties for applications in areas such as gas storage, catalysis, and sensing. The precise and predictable geometry of the adamantane core allows for a high degree of control over the final architecture of the supramolecular assembly.
Smart Materials and Stimuli-Responsive Systems
"Smart" or "intelligent" materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. rsc.orgnih.gov Polymers incorporating this compound and its derivatives can be designed to exhibit such responsive behaviors, making them suitable for a range of advanced applications. mdpi.comsigmaaldrich.com
For instance, thermoresponsive polymers have been created by incorporating pendant adamantane groups into poly(2-alkyl-2-oxazoline)s. mdpi.com These polymers exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in an aqueous solution as the temperature is increased. mdpi.com This behavior can be finely tuned through supramolecular complexation. By adding host molecules like β-cyclodextrin, which can form inclusion complexes with the adamantane guest molecules, the LCST of the polymer solution can be significantly altered. mdpi.com This host-guest interaction effectively modifies the hydrophilicity of the polymer, providing a mechanism to control its phase transition temperature over a broad range. mdpi.com Such systems hold promise for applications in drug delivery, sensing, and tissue engineering. mdpi.comresearchgate.net
Photodegradable Polymeric Constructs (e.g., Poly(adamantyl vinyl ketone))
Poly(adamantyl vinyl ketone) (PAVK) is a notable example of a photodegradable polymer derived from an adamantane-containing monomer, adamantyl vinyl ketone (AVK). researchgate.netmdpi.com The synthesis of well-defined PAVK with controlled molecular weights and low polydispersity has been achieved through reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net This controlled polymerization technique allows for the creation of homopolymers as well as block and random copolymers, for instance with methyl methacrylate (B99206). mdpi.com
The interest in poly(vinyl ketones), including PAVK, stems from their unique photochemical properties and their capacity for photodegradation when exposed to ultraviolet (UV) light. researchgate.netnih.gov The degradation process is influenced by the side-chain carbonyl moieties which can undergo photolysis through Norrish type I or Norrish type II reaction mechanisms. researchgate.netnih.gov
Upon irradiation with UV light, PAVK degrades, leading to a decrease in the polymer's molecular weight. mdpi.com The major products of this photodegradation are a polyolefin and adamantane. mdpi.com A proposed mechanism suggests that stereoelectronic effects from the bulky adamantane group channel the photodegradation through Norrish I type pathways, which preserves the main polymer chain during decomposition. mdpi.com In contrast, random copolymers of AVK and methyl methacrylate can undergo complete degradation under similar conditions. mdpi.com
The controlled photodegradation of PAVK and its copolymers makes these materials promising candidates for applications where temporary structures or materials that can be removed on demand are required. rsc.org
Table 1: Properties and Degradation of Poly(adamantyl vinyl ketone)
| Property | Description |
| Monomer | Adamantyl vinyl ketone (AVK) |
| Polymerization Method | Reversible Addition-Fragmentation Chain-Transfer (RAFT) |
| Resulting Polymer | Poly(adamantyl vinyl ketone) (PAVK) |
| Key Feature | Photodegradable under UV light |
| Degradation Products | Polyolefin and Adamantane |
| Degradation Mechanism | Primarily Norrish I Type pathways |
Applications in Catalyst Development and Ligand Design
The adamantyl moiety, due to its steric bulk and electron-donating properties, has been extensively incorporated into ligand design for transition metal catalysis. sinocompound.comresearchgate.net These ligands often enhance the activity, selectivity, and stability of metal catalysts in a variety of cross-coupling reactions. technologypublisher.com
Adamantyl-Substituted Ligands for Transition Metal Catalysis
Adamantyl-substituted phosphine (B1218219) ligands are a significant class of ligands used in transition metal catalysis, particularly with palladium. researchgate.nettechnologypublisher.com The bulky adamantyl groups on the phosphine ligand increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. uq.edu.au
One notable example is tri(1-adamantyl)phosphine, which has demonstrated exceptional catalytic performance in Suzuki-Miyaura coupling reactions. technologypublisher.com Catalysts bearing this ligand have shown high turnover numbers and frequencies, even with challenging substrates like aryl chlorides. technologypublisher.com The stability of adamantyl-phosphine ligands, being resistant to common decomposition pathways like cyclometallation and P-C bond scission, contributes to the longevity and efficiency of the catalyst. technologypublisher.com
The steric and electronic properties of adamantyl-containing ligands can be fine-tuned by varying the substituents on the adamantyl cage or the phosphine atom, allowing for the development of ligands tailored for specific catalytic transformations, including C-N and C-O bond formations. sinocompound.com
Table 2: Examples of Adamantyl-Substituted Ligands in Catalysis
| Ligand Type | Key Features | Example Applications |
| Tri(1-adamantyl)phosphine | Highly electron-releasing, sterically bulky, stable | Suzuki-Miyaura coupling, Kumada coupling, Buchwald-Hartwig amination |
| Di(1-adamantyl)phosphino-containing ligands | Part of chelating N,P ligand scaffolds | C-N and C-C bond formation, ammonia (B1221849) coupling |
Phospha-adamantane Frameworks in Catalytic Reactions
Phospha-adamantane frameworks represent a class of sterically hindered, electron-rich phosphine ligands where the phosphorus atom is part of the adamantane-like cage structure. researchgate.netnih.gov These ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov
The synthesis of phospha-adamantane ligands often starts from the condensation of a phosphine source with a diketone. uq.edu.au The resulting secondary phosphine can then be derivatized to introduce various alkyl or aryl groups, allowing for the tuning of the ligand's properties. researchgate.netnih.gov
Catalytic systems employing phospha-adamantane ligands have shown remarkable efficacy in Suzuki cross-coupling reactions, even with less reactive aryl chlorides, at room temperature. researchgate.netnih.gov The steric bulk of the phospha-adamantane framework is believed to promote the formation of highly active, coordinatively unsaturated palladium species, which enhances the catalytic activity. uq.edu.au The versatility of these ligands has been demonstrated through the creation of ligand libraries for screening and optimizing catalytic processes for specific substrates. organic-chemistry.org
Table 3: Characteristics of Phospha-adamantane Ligands in Catalysis
| Feature | Description |
| Structure | Phosphorus atom incorporated into an adamantane-like cage |
| Properties | Sterically hindered, electron-rich |
| Synthesis | Typically via condensation followed by derivatization |
| Primary Application | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) |
| Advantages | High catalytic activity, effective with unreactive substrates |
Computational and Theoretical Chemical Investigations of 1 Vinyloxy Adamantane
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of a molecule, which in turn governs its physical and chemical properties. For 1-(vinyloxy)adamantane, these methods can provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters.
A study combining rotational spectroscopy and quantum-chemical computations on a series of adamantyl esters and ethers has provided valuable data on the structural parameters of the adamantyl ether framework. Current time information in Edmonton, CA. These studies indicate that the adamantyl cage is a rigid and structurally stable unit. Current time information in Edmonton, CA.dntb.gov.ua The C-C bond distances within the adamantane (B196018) core are consistently around 1.54 Å, which is typical for a C-C single bond, and the C-C-C bond angles are approximately 109.5°, reflecting the tetrahedral geometry of sp³ hybridized carbon atoms. unc.edu
For this compound, the key structural and electronic features would arise from the interplay between the bulky, electron-donating adamantyl group and the electron-rich vinyl ether moiety. The oxygen atom's lone pairs can participate in resonance with the vinyl group's π-system, increasing the electron density on the β-carbon of the vinyl group. This has significant implications for the molecule's reactivity, particularly its susceptibility to electrophilic attack.
Table 1: Predicted Geometric and Electronic Parameters of this compound from Analogous Systems
| Parameter | Predicted Value/Characteristic | Significance |
| Ad-O Bond Length | ~1.4 Å | Influences the stability and reactivity of the ether linkage. |
| O-C(vinyl) Bond Length | Shorter than a typical O-C single bond | Indicates partial double bond character due to resonance. |
| C=C Bond Length | Slightly longer than a typical C=C double bond | Reflects the delocalization of π-electrons. |
| Ad-O-C Bond Angle | ~118-120° | Determines the overall shape and steric hindrance around the ether linkage. |
| Dipole Moment | Non-zero | Indicates the polar nature of the molecule, affecting its solubility and intermolecular interactions. |
| Highest Occupied Molecular Orbital (HOMO) | Localized on the vinyl ether group | Suggests this is the primary site for electrophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed over the vinyl group and adamantyl cage | Indicates potential sites for nucleophilic attack or electron acceptance. |
Note: The values in this table are illustrative and based on data from analogous adamantyl ethers and vinyl ethers. Precise values for this compound would require specific quantum chemical calculations.
First-principles total energy investigations on functionalized adamantane molecules have demonstrated the utility of computational methods in determining their structural, electronic, and vibrational properties. nih.govnih.gov Similar calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, as well as a detailed map of the electron density and electrostatic potential.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this approach can shed light on various potential reactions, including polymerization, hydrolysis, and electrophilic additions.
While direct computational studies on the reaction mechanisms of this compound are scarce, research on the closely related compound, 1-vinyladamantane, provides a template for how such investigations could be conducted. Quantum chemical calculations, such as those using the B3LYP-D3(BJ)/6-311++G** approximation, have been employed to study the catalytic formation of 1-vinyladamantane. nih.gov These studies have elucidated multi-stage reaction pathways, identified intermediates, and calculated the thermodynamic parameters for each elementary step. nih.gov
For this compound, a key area of interest is its cationic polymerization. Computational studies on the cationic polymerization of other vinyl ethers have provided mechanistic insights into initiation, propagation, and termination steps. unc.edu Density Functional Theory (DFT) has been used to investigate the competition between different initiating species and to understand the role of co-initiators and solvents. nih.govresearchgate.net A similar computational approach for this compound could predict the most favorable conditions for polymerization and the properties of the resulting polymer.
Another important reaction is the acid-catalyzed hydrolysis of the vinyl ether group. The mechanism of vinyl ether hydrolysis is well-established to proceed via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a carbocation intermediate that is stabilized by the adjacent oxygen atom. arkat-usa.orgrsc.orgrsc.org Computational modeling could be used to calculate the activation energy for this process and to investigate the influence of the bulky adamantyl group on the reaction rate.
Table 2: Potential Reaction Mechanisms of this compound Amenable to Computational Study
| Reaction Type | Plausible Mechanism | Computational Insights |
| Cationic Polymerization | Initiation by a proton or Lewis acid, followed by propagation via electrophilic attack of the growing polymer chain on the monomer. | Determination of the most stable carbocation intermediates, calculation of activation barriers for propagation, and modeling the role of the counter-ion. |
| Acid-Catalyzed Hydrolysis | Rate-determining protonation of the vinyl β-carbon, followed by nucleophilic attack of water and subsequent decomposition to acetaldehyde (B116499) and 1-adamantanol (B105290). | Calculation of the proton affinity of the vinyl group, characterization of the transition state for proton transfer, and determination of the overall reaction energy profile. |
| Electrophilic Addition | Reaction with electrophiles (e.g., halogens, strong acids) proceeds via the formation of a stabilized carbocation intermediate at the α-carbon. | Mapping the potential energy surface for the addition of various electrophiles, predicting the regioselectivity and stereoselectivity of the reaction. |
| Cycloaddition Reactions | The electron-rich double bond can potentially participate in [2+2] or [4+2] cycloaddition reactions with suitable dienophiles. | Calculation of the energies of the frontier molecular orbitals to predict reactivity in cycloadditions, and determination of the activation energies for concerted or stepwise pathways. |
Prediction of Chemical Behavior and Structure-Reactivity Relationships
A significant advantage of computational chemistry is its ability to predict the chemical behavior of molecules and to establish quantitative structure-reactivity relationships. libretexts.org For this compound, computational methods can be used to calculate various molecular descriptors that correlate with its reactivity.
Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, softness, and the Fukui function, can provide insights into the molecule's reactivity profile. nih.gov For example, the Fukui function can be used to identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting the regioselectivity of its reactions.
The relationship between the electronic structure of vinyl ethers and their reactivity in electrophilic additions is a well-studied area. stackexchange.com The electron-donating nature of the adamantyl group, transmitted through the ether oxygen, is expected to enhance the nucleophilicity of the vinyl double bond, making this compound more reactive towards electrophiles than simple alkyl vinyl ethers. Computational methods can quantify this effect by comparing the calculated activation energies for electrophilic addition to this compound with those of other vinyl ethers.
Furthermore, computational modeling can aid in the design of new materials based on this compound. For instance, by simulating the polymerization process, it is possible to predict the properties of the resulting polymer, such as its glass transition temperature and thermal stability. This predictive capability can guide the synthesis of polymers with desired characteristics for specific applications.
Future Prospects and Emerging Research Frontiers for 1 Vinyloxy Adamantane
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of vinyl ethers often involves the Reppe vinylation, which utilizes acetylene (B1199291) gas under high pressure and basic conditions. The development of greener and more sustainable methods for the synthesis of 1-(vinyloxy)adamantane is a key area of future research.
One promising approach involves the use of calcium carbide as a safer and more manageable source of acetylene. nih.govrsc.org This method has been successfully applied to the vinylation of various alcohols and carbohydrates under superbasic conditions (e.g., KOH/DMSO), offering a potentially more sustainable route to this compound. rsc.org Another avenue for sustainable synthesis is the development of catalytic processes that avoid harsh reaction conditions. For instance, methods for the synthesis of 1-alkoxyadamantanes from 1-adamantanol (B105290) in the presence of copper-containing catalysts could potentially be adapted for vinylation. researchgate.net
Furthermore, the exploration of biomass-derived feedstocks presents a long-term vision for the sustainable production of vinyl ethers. While direct synthesis from biomass is a complex challenge, research into the conversion of biomass-derived intermediates could open new pathways to monomers like this compound. rsc.org
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Reactants | Key Advantages | Potential Challenges |
|---|---|---|---|
| Modified Reppe Vinylation | 1-Adamantanol, Acetylene Gas | Established methodology | High pressure, handling of acetylene gas |
| Calcium Carbide Route | 1-Adamantanol, Calcium Carbide | Safer acetylene source, milder conditions | Stoichiometric use of carbide, waste generation |
| Palladium-Catalyzed Vinylation | 1-Adamantanol, Vinyl Acetate (B1210297) | High selectivity, mild conditions | Catalyst cost and removal |
| Biomass-Derived Routes | Biomass-derived intermediates | High sustainability | Multi-step processes, low atom economy |
Exploration of Unprecedented Chemical Transformations
The dual functionality of this compound, with its electron-rich double bond and sterically demanding adamantyl group, offers opportunities for exploring novel chemical transformations. While the adamantane (B196018) core is generally unreactive, the vinyl ether group is susceptible to a range of reactions.
Future research could focus on cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems. vu.nl The hetero-Diels-Alder reaction of this compound with various dienophiles could lead to the synthesis of novel adamantyl-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov The bulky adamantyl group is expected to exert significant stereocontrol in these reactions, leading to the formation of specific isomers.
Furthermore, the investigation of asymmetric transformations of the vinyl ether moiety is a promising research direction. The development of chiral catalysts for reactions such as hydrophosphinylation could provide access to enantiomerically pure adamantyl-containing compounds. The adamantyl group's influence on the stereochemical outcome of such reactions would be of fundamental interest.
Advancements in Polymer Architectures and Material Functionality
The polymerization of this compound is expected to yield polymers with unique properties due to the presence of the bulky adamantyl side group. The incorporation of adamantane into polymer backbones is known to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical properties. researchgate.netchemspider.com
Future research will likely focus on the controlled polymerization of this compound to produce well-defined polymer architectures. Living cationic polymerization is a particularly suitable method for vinyl ethers, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. u-fukui.ac.jpnih.gov This control over polymer architecture is crucial for tailoring material properties for specific applications.
The synthesis of block copolymers incorporating poly(this compound) segments is another exciting frontier. By combining the rigid, thermally stable adamantyl-containing block with a flexible block, materials with unique self-assembly properties and tailored mechanical performance can be achieved. For example, block copolymers of adamantyl vinyl ketone and methyl methacrylate (B99206) have been synthesized and their photodegradation behavior studied. nih.gov
The properties of poly(this compound) are expected to be comparable to or exceed those of other adamantyl-containing polymers, as illustrated in Table 2.
Table 2: Thermal Properties of Adamantyl-Containing Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (°C) | Key Features |
|---|---|---|---|
| Poly(1-adamantyl methacrylate) | ~202 | >300 | High thermal stability, high Tg. |
| Poly(4-(1-adamantyl)styrene) | 234 | >340 | Extremely high Tg, good thermal stability. researchgate.net |
| Poly(2-adamantyl vinyl ether) | - | - | Excellent thermal stability, high refractive index. u-fukui.ac.jp |
| Poly(this compound) (Expected) | High | High | Expected to have high thermal stability and Tg due to the bulky adamantyl group. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of adamantane-containing polymers make them highly attractive for a range of advanced applications, fostering interdisciplinary research at the nexus of organic synthesis and materials science.
One of the most promising areas is in the field of photolithography. Adamantane-based polymers are widely used in photoresists for deep ultraviolet (DUV), extreme ultraviolet (EUV), and electron beam (EB) lithography due to their high etch resistance and tunable solubility. researchgate.net The incorporation of this compound into photoresist formulations could lead to materials with improved performance characteristics, such as higher sensitivity and resolution. nih.gov The hydrophobic nature of the adamantyl group can be utilized to control the dissolution behavior of the polymer in developer solutions. nih.gov
Another area of interest is the development of advanced optical materials. Poly(2-adamantyl vinyl ether) has been shown to be a promising material for optical plastics, exhibiting high transparency, a high refractive index, and low water absorption. u-fukui.ac.jp Poly(this compound) is expected to have similar or even superior optical properties, making it a candidate for applications in lenses, optical fibers, and coatings.
Furthermore, the low surface energy and high hydrophobicity imparted by the adamantyl group make these polymers suitable for creating self-cleaning and anti-fouling surfaces. The development of coatings based on poly(this compound) could find applications in a variety of fields, from marine engineering to biomedical devices.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-(vinyloxy)adamantane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-adamantanol can react with vinylating agents (e.g., vinyl bromide) under basic conditions (e.g., NaH in DMF) at 0°C to room temperature . Yields depend on steric hindrance from the adamantane core; longer reaction times (2–4 hours) and inert atmospheres improve efficiency. Characterization via H/C NMR and FT-IR is critical to confirm the vinyloxy linkage .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and avoid skin/eye contact due to potential irritation. Store in sealed containers under dry, inert conditions to prevent hydrolysis or polymerization. Monitor for decomposition products (e.g., CO, nitrogen oxides) during thermal stress . Ventilation systems should meet OSHA standards for volatile organics .
Q. How can spectroscopic techniques distinguish this compound from structurally similar adamantane derivatives?
- Methodological Answer : Key diagnostic signals include:
- NMR : A singlet for the adamantane bridgehead protons (~1.6–2.1 ppm) and a doublet for vinyloxy protons (δ 4.5–5.5 ppm) .
- FT-IR : Stretching vibrations at 1630–1680 cm (C=C) and 1200–1250 cm (C-O) .
- MS : Molecular ion peaks at m/z corresponding to CHO (exact mass calculated for [M]).
Advanced Research Questions
Q. How does the adamantane scaffold influence the regioselectivity of this compound in radical polymerization reactions?
- Methodological Answer : The rigid adamantane core restricts conformational mobility, favoring head-to-tail polymerization via stabilized radical intermediates. Computational modeling (DFT) shows that the bridgehead C-H bonds exhibit lower bond dissociation energies (~95 kcal/mol), facilitating hydrogen abstraction and chain propagation . Experimental validation requires monitoring polymerization kinetics using DSC or GPC .
Q. What strategies mitigate conflicting data in catalytic applications of this compound?
- Methodological Answer : Discrepancies in catalytic activity (e.g., in epoxide hydrolase inhibition) often arise from solvent polarity or steric effects. Systematic studies should:
- Vary solvents (polar aprotic vs. nonpolar) to assess dielectric constant impacts .
- Use X-ray crystallography to resolve steric clashes between the adamantane moiety and enzyme active sites .
- Compare kinetic parameters (k, K) across substrates to isolate electronic vs. steric contributions .
Q. How can this compound be integrated into interpenetrating polymer networks (IPNs) for enhanced thermal stability?
- Methodological Answer : Co-polymerize this compound with crosslinkers (e.g., divinylbenzene) to form IPNs. The adamantane unit improves thermal stability (T > 200°C) by reducing chain mobility. Characterize using TGA (decomposition onset >300°C) and SAXS to confirm network homogeneity .
Q. What mechanistic insights explain the decomposition pathways of this compound under photolytic conditions?
- Methodological Answer : UV irradiation cleaves the vinyloxy C-O bond, generating adamantanyl and vinyl radicals. Trapping experiments with TEMPO confirm radical intermediates. Product analysis (GC-MS) reveals adamantane and carbonyl compounds (e.g., biacetyl) via β-scission . Quantum yield calculations require actinometry (e.g., potassium ferrioxalate) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reactivity of this compound with Grignard reagents?
- Methodological Answer : Conflicting yields (35–86%) in nucleophilic additions may arise from:
- Moisture sensitivity : Use rigorous drying protocols (e.g., molecular sieves) for reagents/solvents .
- Steric effects : Substituent size on the Grignard reagent (e.g., Me vs. t-Bu) alters accessibility to the adamantane core .
- Temperature control : Lower temperatures (0°C) favor kinetic over thermodynamic products .
Experimental Design Considerations
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
